molecular formula C10H5F3N2 B13703025 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13703025
M. Wt: 210.15 g/mol
InChI Key: ODAFILKQAFQSLJ-UHFFFAOYSA-N
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Description

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an isocyanomethyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .

Scientific Research Applications

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The isocyanomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

4-(isocyanomethyl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H5F3N2/c1-15-6-8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,6H2

InChI Key

ODAFILKQAFQSLJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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